molecular formula C11H5F3IN3O2 B12812161 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine

2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12812161
M. Wt: 395.08 g/mol
InChI Key: CVZOOIYLLHATFJ-UHFFFAOYSA-N
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Description

2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a specialized pyrimidine derivative designed for advanced chemical synthesis and drug discovery research. This compound integrates multiple functional groups—an iodine at the 2-position, a 3-nitrophenyl group at the 6-position, and a metabolically stable trifluoromethyl group at the 4-position—making it a versatile and valuable building block for constructing complex molecules. The iodine substituent serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of diverse aromatic, heteroaromatic, and alkyne systems. The electron-deficient nature of the pyrimidine core, enhanced by the trifluoromethyl and nitro groups, makes this compound a potential scaffold for targeting enzymes in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities and are key structural components in many pharmaceuticals . Researchers can employ this compound in the synthesis of novel molecules for probing biological mechanisms or as a precursor in the development of potential inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H5F3IN3O2

Molecular Weight

395.08 g/mol

IUPAC Name

2-iodo-4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H5F3IN3O2/c12-11(13,14)9-5-8(16-10(15)17-9)6-2-1-3-7(4-6)18(19)20/h1-5H

InChI Key

CVZOOIYLLHATFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Intermediate

A key intermediate is 2,4-dichloro-5-(trifluoromethyl)pyrimidine , which can be prepared via a sustainable and environmentally benign process involving:

  • Trifluoromethylation of uracil using sodium trifluoromethanesulfinate (CF3SO2Na) and an organic peroxide in aqueous medium at 40–100 °C.
  • Subsequent chlorination of 5-trifluoromethyluracil with phosphoryl chloride (POCl3) in the presence of phosphoric acid and diisopropylethylamine (DIPEA) at 110–120 °C.

This method avoids toxic gaseous reagents and environmentally harmful solvents, yielding the intermediate in approximately 73% yield with 98% purity after distillation.

Step Reagents/Conditions Yield (%) Notes
Trifluoromethylation Uracil, CF3SO2Na, TBHP, H2O, 40–100 °C High (not specified) Environmentally benign
Chlorination POCl3, H3PO4, DIPEA, 110–120 °C 72.9 Purified by distillation

Introduction of the 3-Nitrophenyl Group at the 6-Position

The 6-position substitution with a 3-nitrophenyl group is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, using:

  • 6-halopyrimidine derivatives (e.g., 6-chloro or 6-bromo)
  • 3-nitrophenylboronic acid or equivalent organometallic reagents

The reaction conditions involve:

  • Palladium catalysts (e.g., Pd(PPh3)4 or Pd(dba)2 with Xantphos ligand)
  • Base (e.g., K2CO3)
  • Solvent (e.g., toluene, dioxane, or acetone)
  • Heating under reflux or microwave irradiation

This step provides high regioselectivity and good yields of the 6-(3-nitrophenyl) substituted pyrimidine.

Selective Iodination at the 2-Position

The iodination at the 2-position of the pyrimidine ring is achieved by:

  • Halogen exchange reactions starting from 2-chloro or 2-bromo derivatives
  • Treatment with potassium iodide (KI) in acetone or other suitable solvents
  • Reaction times of several hours at room temperature or mild heating

This method yields 2-iodo derivatives in moderate to good yields (around 60–70%) after purification by column chromatography.

Representative Synthetic Procedure for 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine

Step Procedure Key Conditions Yield (%) Purification
1. Preparation of 2,4-dichloro-5-(trifluoromethyl)pyrimidine Trifluoromethylation of uracil, chlorination with POCl3 40–120 °C, aqueous and organic phases ~73 Distillation
2. Cross-coupling with 3-nitrophenylboronic acid Pd-catalyzed Suzuki coupling, base, reflux Toluene or acetone, reflux 70–90 Column chromatography
3. Iodination at 2-position Halogen exchange with KI in acetone Room temp, 8 h 60–70 Column chromatography

Analytical and Structural Confirmation

  • The products are characterized by NMR (1H, 13C, 19F), mass spectrometry, and single-crystal X-ray diffraction to confirm substitution patterns and purity.
  • Yields and purity are optimized by recrystallization or chromatographic purification.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Trifluoromethylation of uracil Uracil, CF3SO2Na, TBHP 40–100 °C, aqueous High Environmentally friendly
Chlorination to 2,4-dichloro intermediate POCl3, H3PO4, DIPEA 110–120 °C 72.9 Distillation purification
Suzuki coupling for 6-(3-nitrophenyl) substitution Pd catalyst, 3-nitrophenylboronic acid, base Reflux in toluene/acetone 70–90 Column chromatography
Iodination at 2-position KI in acetone Room temp, 8 h 60–70 Column chromatography

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic or electrophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield azido or cyano derivatives, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine C₁₁H₅F₃IN₃O₂ 395.08 3-Nitrophenyl, Iodo, CF₃ High reactivity in cross-coupling; potential intermediate in drug synthesis
2-Chloro-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine C₁₁H₅ClF₃N₃O₂ 303.63 3-Nitrophenyl, Cl, CF₃ Lower molecular weight; slower substitution kinetics compared to iodo analog
2-Iodo-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine C₁₁H₅F₃IN₃O₂ 395.08 4-Nitrophenyl, Iodo, CF₃ Isomeric nitro positioning alters electronic distribution; may affect binding in biological targets
2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine C₉H₄F₃IN₂S 356.11 Thienyl, Iodo, CF₃ Sulfur-containing heterocycle enhances π-stacking; potential optoelectronic applications
2-Iodo-6-(1-naphthalyl)-4-(trifluoromethyl)pyrimidine C₁₅H₈F₃IN₂ 400.14 Naphthalyl, Iodo, CF₃ Extended aromatic system increases lipophilicity; suitable for hydrophobic matrices
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C₁₇H₉Cl₂F₃N₂ 369.20 3,5-Dichlorophenyl, Phenyl, CF₃ Dual halogenation enhances steric bulk; explored in agrochemicals

Electronic and Steric Effects

  • Trifluoromethyl Group : The CF₃ group stabilizes the pyrimidine ring via electron-withdrawing inductive effects, reducing basicity and enhancing oxidative stability. This is consistent across all analogs .
  • Thienyl vs.

Biological Activity

2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative notable for its diverse biological activities. The compound's structure features an iodine atom at the 2-position, a nitrophenyl group at the 6-position, and a trifluoromethyl group at the 4-position of the pyrimidine ring. This unique arrangement contributes to its potential applications in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents.

The molecular formula for 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is C12H7F3N2O2I. Its chemical reactivity is influenced by the electrophilic nature of the iodine atom and the electron-withdrawing properties of the trifluoromethyl group, which enhances lipophilicity and alters electronic characteristics.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The presence of electron-withdrawing groups like nitro and trifluoromethyl has been shown to enhance biological efficacy. Below are some key findings regarding the biological activity of 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine:

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Compounds structurally related to 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine have demonstrated efficacy against various microbial strains:

Microbial Strain Activity Reference
E. coliModerate inhibition
S. aureusSignificant inhibition
C. albicansNotable antifungal activity

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Similar pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation:

Cancer Cell Line IC50 (µM) Reference
HCT-116<10
MCF-7Moderate inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the pyrimidine core can significantly influence biological activity. For instance, the introduction of different substituents can enhance or diminish potency against specific biological targets.

Key SAR Findings

  • Electron-Withdrawing Groups : The presence of nitro and trifluoromethyl groups increases lipophilicity and biological activity.
  • Positioning of Substituents : Variations in the position of substituents on the pyrimidine ring can lead to different levels of activity against specific targets.

Case Studies

Several case studies highlight the biological potential of similar compounds:

  • Antimicrobial Efficacy : A study on novel pyrimidine derivatives showed promising results against multi-drug resistant strains, indicating that modifications similar to those in 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine could lead to effective antimicrobial agents.
  • Anticancer Properties : Research involving substituted pyrimidines has demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation, suggesting that 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine may also possess similar mechanisms of action.

Q & A

Q. What analytical methods assess its environmental persistence and degradation pathways?

  • Methodological Answer : Perform photolysis studies under UV light (λ = 254 nm) and analyze degradation products via LC-MS. Use QSAR models to predict bioaccumulation potential. Collaborate with environmental chemists to evaluate toxicity in aquatic models .

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